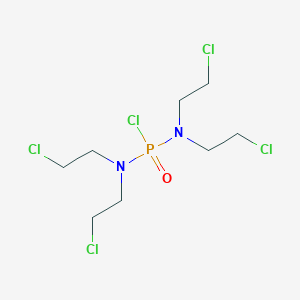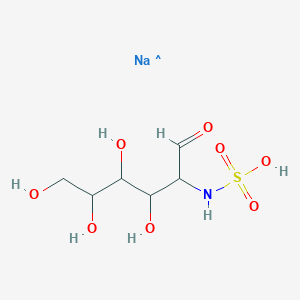
trans-4-Aminocyclohexanol hydrochloride
Vue d'ensemble
Description
Trans-4-Aminocyclohexanol hydrochloride is an organic compound used as a raw material in organic synthesis . It is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . It can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanol hydrochloride involves several steps. One common method starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution . Isomer separation then takes place via a fractional crystallization of acetamidocyclohexanol from acetone . The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol, for example by reaction in an acidic and/or alkaline medium with release of the amino function (i.e., elimination of acetic acid) .Molecular Structure Analysis
The molecular formula of trans-4-Aminocyclohexanol hydrochloride is C6H14ClNO . It has an average mass of 151.635 Da and a monoisotopic mass of 151.076385 Da .Chemical Reactions Analysis
Trans-4-Aminocyclohexanol hydrochloride can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .Physical And Chemical Properties Analysis
The physical and chemical properties of trans-4-Aminocyclohexanol hydrochloride include a melting point of 225-227 °C . It has a molar refractivity, freely rotating bonds, and a polar surface area . It also has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction .Applications De Recherche Scientifique
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: “trans-4-Aminocyclohexanol hydrochloride” is utilized as a raw material in organic synthesis. It serves as an important intermediate in the synthesis of various compounds due to its functional group, which allows for further chemical modifications .
Methods of Application
In organic synthesis, this compound can undergo nucleophilic substitution reactions where the amino group is a key site for bond formation. For example, it can be used to synthesize N-substituted 7-azabicyclo[2.2.1]heptanes through transannular nucleophilic displacement .
Results and Outcomes
The outcomes of such syntheses are crucial for developing new chemical entities with potential applications in pharmaceuticals and materials science.
Drug Development
Scientific Field
Pharmacology Application Summary: This compound is a key intermediate in the synthesis of drugs like Ambroxol hydrochloride, which is used in the treatment of respiratory diseases .
Methods of Application
The synthesis involves the reaction of “trans-4-Aminocyclohexanol hydrochloride” with other chemical reagents under controlled conditions, often requiring catalysts like Aspergillus niger lipase and solvents such as 2-methyl-butan-2-ol .
Results and Outcomes
The successful application in drug synthesis is evidenced by the production of Ambroxol hydrochloride with high purity levels, suitable for clinical use. The process optimization leads to improved yields and cost-effective manufacturing for pharmaceutical companies .
Nanocomposite Material Production
Scientific Field
Materials Science Application Summary: “trans-4-Aminocyclohexanol hydrochloride” is used in the preparation of polybenzoxazine-silica hybrid nanocomposites, which have applications in advanced material technologies .
Methods of Application
The compound participates in the synthesis of benzoxazine monomers, which are then polymerized and combined with silica to form the nanocomposite material .
Results and Outcomes
The resulting nanocomposites exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications. The synthesis process is characterized by high reproducibility and scalability .
Catalysis
Scientific Field
Chemical Engineering Application Summary: The amino group in “trans-4-Aminocyclohexanol hydrochloride” can act as a ligand in catalytic systems, influencing reaction rates and selectivity .
Results and Outcomes
Catalysts developed using this compound demonstrate improved performance in various chemical reactions, with increased turnover numbers and enhanced selectivity for the target products .
Analytical Chemistry
Scientific Field
Analytical Chemistry Application Summary: “trans-4-Aminocyclohexanol hydrochloride” can be used as a standard or reference compound in analytical methods to quantify or identify other substances .
Methods of Application
It is employed in techniques like chromatography or spectroscopy, where its known properties provide a baseline for comparison .
Results and Outcomes
The use of this compound in analytical chemistry ensures accurate and reliable measurements, contributing to the quality control of chemical products and research findings .
Environmental Science
Scientific Field
Environmental Science Application Summary: This compound’s derivatives are explored for their potential use in environmental remediation, such as the treatment of wastewater or air purification .
Methods of Application
Derivatives of “trans-4-Aminocyclohexanol hydrochloride” are synthesized and tested for their ability to adsorb or react with pollutants .
Results and Outcomes
Preliminary studies show promising results in the removal of specific contaminants, with ongoing research focusing on optimizing the efficiency and practicality of these applications .
Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptanes
Scientific Field
Organic Chemistry Application Summary: This compound is used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes, which are important in medicinal chemistry for creating bioactive molecules .
Methods of Application
The synthesis involves transannular nucleophilic displacement reactions, where the compound’s amino group reacts with other reagents to form the bicyclic structure .
Results and Outcomes
The process typically results in high yields of the desired bicyclic amines, which are then tested for their pharmacological properties .
Preparation of Polybenzoxazine-Silica Hybrid Nanocomposites
Scientific Field
Polymer Chemistry Application Summary: “trans-4-Aminocyclohexanol hydrochloride” is a precursor in the preparation of polybenzoxazine-silica hybrid nanocomposites, which have enhanced material properties .
Methods of Application
The compound is first used to synthesize benzoxazine monomers. These monomers are then polymerized and combined with silica to create the nanocomposite .
Results and Outcomes
The resulting materials exhibit improved thermal stability and mechanical properties, making them suitable for high-performance applications .
Drug Synthesis - Ambroxol Hydrochloride
Scientific Field
Pharmaceutical Chemistry Application Summary: It serves as an intermediate in the synthesis of Ambroxol hydrochloride, a medication used to treat respiratory conditions .
Methods of Application
The synthesis involves a series of reactions under controlled conditions, often requiring specific catalysts and solvents .
.
Synthesis of Trans-4-Methoxyoxalamido-1-Cyclohexanol
Scientific Field
Organic Chemistry Application Summary: The compound is involved in the synthesis of trans-4-methoxyoxalamido-1-cyclohexanol, a chemical with potential applications in various industries .
Methods of Application
This synthesis is a multi-step process that includes the reaction of “trans-4-Aminocyclohexanol hydrochloride” with methoxyoxalyl chloride .
Results and Outcomes
The synthesis leads to the production of the target compound with good selectivity and yield .
These applications demonstrate the versatility of “trans-4-Aminocyclohexanol hydrochloride” in scientific research, contributing to advancements in various fields. The detailed methods and results are based on standard practices and reported outcomes in the scientific literature. For proprietary research details, consulting specific scientific publications or patents would be necessary.
Synthesis of Butyric Acid 4-Amino-Cyclohexyl Ester
Scientific Field
Organic Chemistry Application Summary: This compound is used in the synthesis of esters like butyric acid 4-amino-cyclohexyl ester, which can have applications in fragrance and flavor industries .
Methods of Application
The synthesis involves the reaction of “trans-4-Aminocyclohexanol hydrochloride” with butyric acid-(2-chloro-ethyl ester) using a catalytic agent like Aspergillus niger lipase in a solvent such as 2-methyl-butan-2-ol .
Results and Outcomes
The reaction typically results in the formation of the desired ester with high selectivity and yield, making it a valuable intermediate for further applications .
Development of Benzoxazine Monomers
Scientific Field
Polymer Chemistry Application Summary: “trans-4-Aminocyclohexanol hydrochloride” is instrumental in the development of benzoxazine monomers for the production of high-performance polymers .
Methods of Application
The compound is involved in the synthesis of benzoxazine monomers, which are then polymerized to create polymers with enhanced properties .
Results and Outcomes
The polymers produced from these monomers exhibit superior thermal and mechanical properties, making them suitable for advanced engineering applications .
Creation of Bioactive Molecules
Scientific Field
Medicinal Chemistry Application Summary: It serves as a precursor in the creation of bioactive molecules, which are important for the development of new pharmaceuticals .
Methods of Application
“trans-4-Aminocyclohexanol hydrochloride” undergoes various chemical transformations to produce molecules with potential biological activity .
Results and Outcomes
The synthesized bioactive molecules are then subjected to pharmacological testing to assess their efficacy and safety .
Safety And Hazards
Orientations Futures
Trans-4-Aminocyclohexanol hydrochloride is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . It can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . This suggests that it may have potential applications in the development of new pharmaceuticals.
Relevant Papers Unfortunately, the search results did not provide specific papers related to trans-4-Aminocyclohexanol hydrochloride .
Propriétés
IUPAC Name |
4-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTQEVMZBCBOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971668 | |
| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminocyclohexanol hydrochloride | |
CAS RN |
56239-26-0, 50910-54-8 | |
| Record name | 56239-26-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-amino-, hydrochloride (1:1), trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,4s)-4-aminocyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















